2-Heptylbenzoic acid

CAS No.: 95858-82-5

Cat. No.: VC14193291

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95858-82-5 |

|---|---|

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 2-heptylbenzoic acid |

| Standard InChI | InChI=1S/C14H20O2/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16/h7-8,10-11H,2-6,9H2,1H3,(H,15,16) |

| Standard InChI Key | YNFUGQHDAKFMGG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC1=CC=CC=C1C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Composition

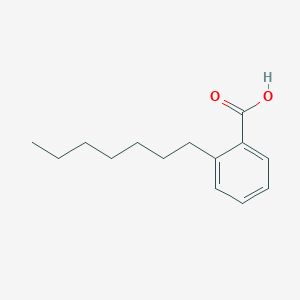

2-Heptylbenzoic acid belongs to the alkylbenzoic acid family, with the systematic name 2-heptylbenzoic acid (IUPAC). Its molecular formula is , and its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a linear heptyl chain (-C₇H₁₅) at position 2 (Figure 1) .

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 220.31 g/mol | |

| CAS Registry Number | 95858-82-5 | |

| SMILES | C(=O)O)C1=CC=CC=C1C(CCCCCCC) | |

| InChIKey | YNFUGQHDAKFMGG-UHFFFAOYSA-N |

Synthesis Methods

The primary synthesis route involves Friedel-Crafts acylation:

-

Reagents: Toluene, heptanoyl chloride, and aluminum chloride (AlCl₃) catalyst.

-

Mechanism: Electrophilic substitution at the ortho position of toluene, followed by hydrolysis to yield the carboxylic acid.

Industrial-scale production employs recrystallization or distillation for purification, achieving >95% purity .

Physicochemical Properties

Thermal and Solubility Characteristics

2-Heptylbenzoic acid is a crystalline solid at room temperature. Limited experimental data suggest a melting point range of 100–105°C, inferred from analogous alkylbenzoic acids . Its solubility profile includes:

-

Organic solvents: High solubility in ethanol, heptane, and dichloromethane.

-

Aqueous solubility: 0.5 g/L at 25°C, increasing under alkaline conditions due to deprotonation of the carboxylic acid group .

Table 2: Solubility and Stability

| Property | Value | Conditions | Source |

|---|---|---|---|

| Aqueous solubility | 0.5 g/L | pH 7, 25°C | |

| logP (octanol/water) | 5.6 | Predicted | |

| pKa | 4.35 ± 0.10 | Theoretical |

Spectroscopic Data

-

IR spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) .

-

NMR (¹H): δ 0.88 (t, 3H, CH₃), 1.20–1.40 (m, 10H, -(CH₂)₅-), 2.60 (t, 2H, Ar-CH₂), 7.30–8.10 (m, 4H, aromatic) .

Functional Behavior and Applications

Surfactant Properties

The carboxylic acid group enables pH-responsive behavior:

-

Acidic conditions: Neutral form dominates, reducing solubility.

-

Alkaline conditions (pH > 4.35): Deprotonation to carboxylate anion enhances hydrophilicity, lowering interfacial tension to 25–30 mN/m .

Table 3: Interfacial Tension vs. pH

| pH | Interfacial Tension (mN/m) | System | Source |

|---|---|---|---|

| 2.0 | 45.2 | Heptane/water | |

| 7.0 | 32.1 | Heptane/water | |

| 10.0 | 26.5 | Heptane/water |

Material Science Applications

Partitioning and Environmental Behavior

Oil/Water Partitioning

The distribution of 2-heptylbenzoic acid between phases follows the Henderson-Hasselbalch equation:

Where (partition coefficient) = 10⁵.6 . Calcium ions precipitate the carboxylate as insoluble naphthenates (), critical in oilfield scaling .

Table 4: Partitioning Coefficients

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume